Docosahexaenoic Acid Quant-PAK
Description
Significance of Polyunsaturated Fatty Acids (PUFAs) in Biological Research
Polyunsaturated fatty acids (PUFAs) are a class of lipids defined by the presence of two or more carbon-carbon double bonds in their hydrocarbon chain. mdpi.com This structural characteristic imparts unique physical and chemical properties that are fundamental to their diverse and critical roles in biology. mdpi.com In biological research, PUFAs are intensely studied for their integral contributions to the structure of cell membranes, their function as precursors to signaling molecules, and their influence on inflammatory processes and gene expression. researchgate.netnih.gov
Overview of Omega-3 Fatty Acids in Cellular Biochemistry
Within the larger category of PUFAs, omega-3 fatty acids are distinguished by having a carbon-carbon double bond located three carbons from the methyl end of the chain. nih.govwikipedia.org This family includes alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.govdrugbank.com In cellular biochemistry, omega-3 fatty acids are vital components of the phospholipids (B1166683) that form the cell's membranes. nih.govdrugbank.com The incorporation of these fatty acids, especially long-chain versions like DHA, influences critical membrane properties such as fluidity, which in turn affects the function of membrane-bound proteins like receptors and channels. nih.gov Furthermore, omega-3 fatty acids serve as precursors for potent signaling molecules, including eicosanoids, which are involved in a wide range of functions in the body's cardiovascular, pulmonary, immune, and endocrine systems. nih.gov
Docosahexaenoic Acid (DHA) as a Key Long-Chain Omega-3 Fatty Acid
Docosahexaenoic acid (DHA) is a long-chain omega-3 fatty acid composed of 22 carbons and six double bonds. nih.govwikipedia.org It is a primary structural component of the human brain's cerebral cortex, and is particularly abundant in the retina and sperm. nih.govmdpi.com The unique structure of DHA makes it essential for neural function and visual acuity. nih.govmdpi.com In the brain, research indicates that DHA plays a role in modulating various cellular processes and is crucial for cognitive health. mdpi.combiomarker.hu The specific mechanisms through which DHA exerts its effects are a subject of intensive investigation across numerous scientific disciplines.
The Role of Quantitative Analysis in Advancing DHA Research
Progress in understanding the biological importance of DHA is intrinsically linked to the ability to accurately measure its concentration in biological samples. Quantitative analysis provides the foundational data that allows researchers to correlate specific levels of DHA with physiological or pathological states, thereby testing and refining scientific hypotheses.
Importance of Precise DHA Quantification in Experimental Models
In experimental settings, from cell cultures to animal studies, the precise quantification of DHA is critical. scirp.orgnih.gov It enables researchers to establish baseline levels, monitor changes in response to various stimuli or interventions, and understand the metabolic fate of DHA. nih.govcreative-proteomics.com For example, in studies examining dietary effects, accurate measurement of DHA in tissues and plasma is necessary to determine its bioavailability and incorporation into cell membranes. oup.com This precision is fundamental for establishing clear relationships between the amount of DHA present and its biological effects. mdpi.com Without reliable and accurate quantitative data, the interpretation of experimental results would be ambiguous, hindering scientific progress. nih.govmdpi.com
"Docosahexaenoic Acid Quant-PAK" as an Analytical Standard in Research Methodologies
To achieve the necessary precision in DHA quantification, researchers depend on high-quality analytical standards. scirp.orggoedomega3.com The "this compound" is a product specifically designed for this purpose. caymanchem.combiomol.com It provides a precisely weighed amount of high-purity, unlabeled docosahexaenoic acid, along with a vial containing a known quantity of deuterated DHA (DHA-d5). caymanchem.comcaymanchem.com This allows it to be used as an analytical standard for the accurate quantification of DHA in samples using methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com The unlabeled DHA can be used to create a standard curve, while the deuterated version (DHA-d5) serves as an internal standard to ensure precision during analysis. caymanchem.comcaymanchem.com The availability of such standardized kits supports the rigorous investigation of DHA's role in biology by enhancing the accuracy and reproducibility of research findings. caymanchem.comcaymanchem.com
Data Tables
Table 1: Physicochemical Properties of Docosahexaenoic Acid (DHA) This table presents key physicochemical properties of DHA.
| Property | Value | Source |
| Chemical Formula | C22H32O2 | caymanchem.com |
| Molar Mass | 328.5 g/mol | caymanchem.com |
| Synonyms | Cervonic Acid, C22:6(n-3) | caymanchem.com |
| Purity | ≥99% | caymanchem.com |
| Supplied As | A solution in ethanol | caymanchem.com |
Table 2: Common Analytical Techniques for DHA Quantification This table outlines common analytical methods used for the quantification of DHA in research.
| Technique | Principle | Application in DHA Research |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. scirp.org | Routinely used to quantify fatty acid methyl esters (FAMEs), including DHA, in various biological and commercial samples. nih.govgoedomega3.com |
| Liquid Chromatography (LC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. scirp.org | Used for the analysis of DHA and other lipids, often coupled with mass spectrometry for enhanced specificity and sensitivity. scirp.org |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio, allowing for identification and quantification. scirp.org | Frequently coupled with GC (GC-MS) or LC (LC-MS) to provide highly accurate and sensitive quantification of DHA and its metabolites. creative-proteomics.comcaymanchem.com |
Properties
Synonyms |
Cervonic Acid Quant-PAK; DHA Quant-PAK |
|---|---|
Origin of Product |
United States |
Biosynthesis and Metabolic Transformations of Docosahexaenoic Acid in Model Systems
Biosynthetic Pathways of DHA in Diverse Organisms
Elongase/Desaturase (Aerobic) Pathway
The aerobic pathway, also known as the fatty acid synthase (FAS)-desaturase/elongase pathway, is a prominent route for DHA synthesis in many aerobic eukaryotes, including microalgae, mosses, and fungi. wikipedia.orgtandfonline.com This pathway involves a series of sequential desaturation and elongation reactions that incrementally add double bonds and extend the carbon chain of a precursor fatty acid. researchgate.net
The key enzymes driving the aerobic synthesis of DHA are fatty acid desaturases and elongases. Desaturases are responsible for introducing double bonds at specific positions in the fatty acid chain, a process that requires oxygen. nih.govnih.gov The primary desaturases involved in DHA biosynthesis are Δ6, Δ5, and Δ4 desaturases. nih.gov Elongases, on the other hand, catalyze the addition of two-carbon units to the growing fatty acid chain. youtube.com The coordinated action of these enzymes is essential for the conversion of shorter-chain omega-3 fatty acids into the 22-carbon, six-double-bond structure of DHA. nih.gov
| Enzyme | Function | Gene (Human) |
|---|---|---|
| Δ6 Desaturase | Introduces a double bond at the 6th carbon position. nih.gov | FADS2 nih.gov |
| Δ5 Desaturase | Introduces a double bond at the 5th carbon position. nih.gov | FADS1 nih.gov |
| Δ4 Desaturase | Introduces a double bond at the 4th carbon position. researchgate.net | FADS2 (in some organisms) nih.gov |
| Elongases (e.g., ELOVL2, ELOVL5) | Catalyze the two-carbon chain elongation of fatty acids. nih.govresearchgate.net | ELOVL2, ELOVL5 nih.gov |
The aerobic synthesis of DHA typically begins with the essential omega-3 fatty acid, α-linolenic acid (ALA; 18:3n-3). researchgate.netresearchgate.net Through a series of enzymatic reactions, ALA is converted into several intermediate long-chain polyunsaturated fatty acids. A critical intermediate in this pathway is docosapentaenoic acid (DPA; 22:5n-3). researcher.liferesearchgate.net The final step in many organisms involves the desaturation of DPA to form DHA. researchgate.net
The conventional aerobic pathway proceeds as follows:
α-Linolenic Acid (ALA; 18:3n-3) is desaturated by Δ6 desaturase to produce Stearidonic Acid (SDA; 18:4n-3) . wikipedia.org
SDA is then elongated to form Eicosatetraenoic Acid (ETA; 20:4n-3) . wikipedia.org
ETA undergoes desaturation by Δ5 desaturase to yield Eicosapentaenoic Acid (EPA; 20:5n-3) . researchgate.net
EPA is elongated to produce Docosapentaenoic Acid (DPA; 22:5n-3) . researcher.life
Finally, DPA is desaturated by Δ4 desaturase to form Docosahexaenoic Acid (DHA; 22:6n-3) . researchgate.netresearchgate.net
While the general aerobic pathway is conserved, variations exist among different eukaryotic microorganisms. For instance, the identification of a Δ4 desaturase in Thraustochytrium confirms its involvement in the final step of DHA synthesis in this organism. nih.gov Aurantiochytrium, another thraustochytrid, is known to utilize both the aerobic FAS-desaturase/elongase pathway and the anaerobic PKS pathway for DHA production. tandfonline.comtandfonline.com In Euglena gracilis, a stearoyl-ACP desaturase has been identified, which is a key enzyme in the de novo biosynthesis of polyunsaturated fatty acids. nih.gov These microorganisms are significant commercial sources of DHA due to their ability to accumulate high levels of this fatty acid. nih.govnih.govntnu.no
In mammals, the direct conversion of DPA to DHA via a Δ4 desaturase was initially thought to be the primary route. However, a more complex pathway, often referred to as the "Sprecher pathway," is now understood to be a significant contributor. researchgate.netnih.gov This pathway involves a series of reactions that occur in both the microsomes and peroxisomes. researchgate.net
The Sprecher pathway involves the following steps:
DPA (22:5n-3) is elongated to n-3 tetracosapentaenoic acid (24:5n-3) . nih.gov
This is followed by a desaturation step, catalyzed by a Δ6 desaturase, to form tetracosahexaenoic acid (THA; 24:6n-3) . nih.gov
Finally, THA undergoes one round of β-oxidation in the peroxisomes, which shortens the carbon chain by two carbons to yield DHA (22:6n-3) . researchgate.netnih.gov
It is important to note that the conversion of ALA to DHA in humans is generally inefficient. wikipedia.org
Polyketide Synthase-Like (Anaerobic) Pathway
An alternative and distinct route for DHA biosynthesis is the anaerobic polyketide synthase (PKS)-like pathway. nih.govnih.gov This pathway is found in certain marine bacteria and microorganisms like Schizochytrium and Thraustochytrium. wikipedia.orgnih.gov Unlike the aerobic pathway, the PKS pathway does not involve free fatty acid intermediates and does not require oxygen-dependent desaturation steps to introduce double bonds. nih.gov
The PKS system is a multi-enzyme complex that synthesizes DHA directly from acetyl-CoA and malonyl-CoA. nih.govresearchgate.net The double bonds are introduced during the process of carbon chain extension. nih.gov This pathway is highly efficient and is believed to be the primary mechanism for the high levels of DHA production observed in some thraustochytrids. nih.govnih.govntnu.no In organisms like Aurantiochytrium, both the PKS pathway and the aerobic desaturase/elongase pathway can coexist. tandfonline.comnih.gov
| Pathway | Oxygen Requirement | Key Enzymes/System | Starting Substrates | Example Organisms |
|---|---|---|---|---|
| Elongase/Desaturase (Aerobic) | Aerobic | Desaturases (Δ4, Δ5, Δ6), Elongases | α-Linolenic Acid | Thraustochytrium, Euglena gracilis, Mammals |
| Polyketide Synthase-Like (Anaerobic) | Anaerobic | Polyketide Synthase (PKS) complex | Acetyl-CoA, Malonyl-CoA | Schizochytrium, Thraustochytrium, Aurantiochytrium |
Mechanisms in Marine Bacteria and Microalgae (Schizochytrium, Moritella marina)
The biosynthesis of DHA in many marine microorganisms occurs through an anaerobic pathway, distinct from the aerobic desaturase/elongase pathway found in other eukaryotes. This anaerobic route is catalyzed by a multi-enzyme complex known as polyketide synthase (PKS). researchgate.netnih.gov
In the microalga Schizochytrium, DHA is synthesized de novo from acetyl-CoA via this PKS pathway. nih.gov This process involves a series of condensation and reduction reactions to build the fatty acid chain with its characteristic six double bonds without the need for molecular oxygen. researchgate.net Similarly, marine bacteria like Moritella marina utilize a PKS-like mechanism for the production of omega-3 fatty acids, including DHA. asm.org This pathway is encoded by a cluster of genes often referred to as pfa (polyunsaturated fatty acid) genes. asm.org
The anaerobic PKS pathway is advantageous as it can produce DHA with fewer byproducts of undesirable chain lengths or double bond positions and consumes fewer reduction equivalents compared to the aerobic pathway. nih.gov
Genetic Regulation of Anaerobic DHA Synthesis
The anaerobic synthesis of DHA in marine bacteria is a regulated process. In the model marine bacterium Photobacterium profundum SS9, the biosynthesis of DHA is mediated by a set of five genes, pfaA-E. asm.org The expression of this pfa operon is subject to downregulation in response to the presence of exogenous fatty acids, particularly long-chain monounsaturated fatty acids. asm.org
Genetic studies have identified a novel transcriptional regulator, designated PfaF, which is responsible for this regulation. asm.org PfaF binds to the promoter region of the pfaA gene, thereby controlling the expression of the entire operon. asm.org This regulatory mechanism allows the bacterium to conserve energy by shutting down its own DHA synthesis when sufficient fatty acids can be scavenged from the environment. This regulation occurs independently of the more common fatty acid regulators, FabR and FadR. asm.org
Metabolic Fates and Conversion Products of DHA in Research Models
Once synthesized or assimilated, DHA can undergo several metabolic transformations, leading to the formation of a diverse array of bioactive molecules and its incorporation into various lipid structures.
Incorporation into Complex Lipids (e.g., Phosphatidylcholine, Phosphatidylethanolamine (B1630911), Sphingomyelin, Triacylglycerols)
A primary fate of DHA is its esterification into complex lipids, which are essential components of cellular membranes.
Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE): DHA is readily incorporated into phospholipids (B1166683) such as phosphatidylcholine and phosphatidylethanolamine. nih.govnih.gov Studies have shown that the incorporation of DHA into PE may enhance its resistance to lipid peroxidation. nih.gov The concentration of DHA in plasma phosphatidylcholine has been suggested as a potential marker for the activity of the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which is involved in the endogenous synthesis of choline. nih.govoup.com
Sphingomyelin (SM): DHA can also be incorporated into sphingomyelin, a class of sphingolipids that are important in signal transduction and cell membranes. researchgate.netmdpi.com Research indicates that DHA can modulate sphingomyelin signaling pathways and ceramide production. arvojournals.org In human retinal vascular endothelial cells, treatment with DHA led to a decrease in both acid and neutral sphingomyelinase activity, which in turn reduced the production of ceramide. arvojournals.org
Triacylglycerols (TAGs): As a storage form of fatty acids, DHA is also found in triacylglycerols. nih.gov Studies on diabetic patients with cardiac dysfunction have shown a significant decrease in DHA-enriched triacylglycerols in small extracellular vesicles. nih.gov
Incorporation of DHA into Complex Lipids
| Complex Lipid | Key Findings in Research Models | References |
|---|---|---|
| Phosphatidylcholine (PC) | DHA in plasma PC is a potential marker for PEMT activity. | nih.govoup.com |
| Phosphatidylethanolamine (PE) | Incorporation of DHA into PE may increase resistance to lipid peroxidation. | nih.gov |
| Sphingomyelin (SM) | DHA modulates sphingomyelin signaling and reduces ceramide production. | researchgate.netarvojournals.org |
| Triacylglycerols (TAGs) | Decreased levels of DHA-enriched TAGs in extracellular vesicles are associated with diabetic cardiac dysfunction. | nih.gov |
Enzymatic Oxidation and Formation of Oxylipins
DHA is a substrate for various oxidative enzymes, leading to the formation of a class of bioactive lipid mediators known as oxylipins. rsc.orgnih.gov These enzymatic oxidation processes are carried out by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. researchgate.netnih.gov
The oxylipins derived from DHA have been shown to modulate inflammatory responses in human macrophages. nih.gov For example, 11-HDHA and 14-HDHA, which are oxylipins derived from the action of 12-lipoxygenase on DHA, have been found to regulate platelet activation and thrombus formation. nih.gov
Biosynthesis of Specialized Pro-resolving Mediators (SPMs): Resolvins, Maresins, and Protectins
A significant metabolic fate of DHA is its conversion into specialized pro-resolving mediators (SPMs), a family of potent anti-inflammatory and pro-resolving molecules. mdpi.com These include resolvins of the D-series, protectins, and maresins. nih.govmdpi.com
The biosynthesis of these SPMs involves a series of enzymatic reactions. For instance, the production of D-series resolvins and protectins is initiated by the enzyme 15-lipoxygenase (15-LOX), which converts DHA into a 17S-hydroperoxide intermediate. nih.gov The subsequent action of 5-lipoxygenase (5-LOX) is required for the formation of D-series resolvins. nih.gov Vascular cells and tissues have been shown to have the capacity to produce these SPMs. nih.gov
DHA-Derived Specialized Pro-resolving Mediators
| SPM Class | Key Biosynthetic Enzymes | References |
|---|---|---|
| Resolvins (D-series) | 15-Lipoxygenase (15-LOX), 5-Lipoxygenase (5-LOX) | nih.gov |
| Protectins | 15-Lipoxygenase (15-LOX) | nih.gov |
| Maresins | 12-Lipoxygenase (12-LOX) | mdpi.com |
β-Oxidation and Chain Shortening Processes
DHA can undergo retroconversion to shorter-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA), through the process of β-oxidation. nih.govresearchgate.net This chain-shortening process primarily occurs in the peroxisomes, and to some extent in the mitochondria. nih.govresearchgate.netnih.gov
Studies using fibroblasts from patients with defects in peroxisomal β-oxidation have confirmed the essential role of peroxisomes in this conversion. nih.gov The key enzymes involved in the β-oxidation of the DHA precursor, tetracosahexaenoic acid (C24:6n-3), to DHA (C22:6n-3) include straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase/sterol carrier protein X (SCPx). nih.gov The rate and extent of this retroconversion can be cell-type dependent. nih.gov
Cellular and Molecular Mechanisms of Docosahexaenoic Acid Action in Experimental Research
Integration of DHA into Cellular Membranes and its Functional Consequences
Docosahexaenoic Acid (DHA) is esterified into phospholipids (B1166683), which are then incorporated into the plasma membrane. This integration significantly alters the physicochemical properties of the cell membrane, impacting various cellular functions.
Membrane Fluidity and Structure Modulation
The incorporation of DHA into membrane phospholipids profoundly influences the biophysical characteristics of the lipid bilayer. The presence of its six cis-double bonds creates a highly kinked structure that increases the disorder of acyl chains, thereby enhancing membrane fluidity. This increased fluidity can affect a variety of membrane-dependent processes, including the lateral diffusion of proteins and lipids within the membrane.
Research has demonstrated that the level of DHA in membranes directly correlates with their fluidity. For instance, studies on neural cells have shown that DHA enrichment leads to more flexible and dynamic membranes, which is crucial for processes like neurite outgrowth and synaptogenesis. nih.gov
Lipid Raft Dynamics and Signaling Platform Alterations
Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. These domains function as platforms for signal transduction by concentrating or excluding specific proteins. DHA's presence in the membrane can alter the composition, size, and stability of these lipid rafts.
By displacing cholesterol and saturated fatty acids, DHA can disrupt the tightly packed nature of lipid rafts. This modulation of lipid raft dynamics has significant consequences for cell signaling. For example, the altered environment can affect the activity of resident proteins, such as receptors and signaling enzymes, thereby influencing downstream cellular responses.
Impact on Membrane Protein Function (e.g., Receptors, Enzymes)
The changes in membrane fluidity and lipid raft composition induced by DHA directly impact the function of integral and peripheral membrane proteins. The conformational flexibility and activity of many receptors and enzymes are sensitive to the surrounding lipid environment.
For example, the function of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous signaling pathways, can be modulated by DHA-induced changes in the membrane. The increased fluidity can facilitate the conformational changes required for receptor activation and subsequent G-protein coupling. Similarly, the activity of membrane-bound enzymes can be enhanced or inhibited by the altered biophysical properties of the DHA-rich membrane.
Table 1: Experimental Observations of DHA's Impact on Membrane Properties
| Experimental Model | Key Finding | Consequence |
|---|---|---|
| Primary embryonic hippocampal neurons | DHA stimulates neurite growth and synapsin puncta formation. nih.gov | Enhanced neuronal development and connectivity. nih.gov |
| Breast cancer cell lines | DHA acts as an anti-proliferative and anti-invasive agent. researchgate.net | Inhibition of cancer cell growth and metastasis. researchgate.net |
| Neural cell lines | DHA promotes cell survival through phosphatidylserine (B164497) (PS) accumulation and Akt activation. mdpi.com | Reduced apoptosis and increased cell viability. mdpi.com |
Intracellular Signaling Pathways Modulated by DHA
Beyond its structural role in membranes, DHA and its metabolites can directly and indirectly modulate a variety of intracellular signaling pathways that are critical for cellular homeostasis and response to stress.
Reactive Oxygen Species (ROS) Formation and Oxidative Stress Responses
Due to its high degree of unsaturation, DHA is particularly susceptible to oxidation, which can lead to the formation of reactive oxygen species (ROS). mdpi.com While excessive ROS can cause oxidative damage, regulated ROS production is also an important component of cellular signaling.
DHA can influence the cellular redox status by modulating the expression of antioxidant enzymes. mdpi.com It has been shown to interact with nuclear receptors like the peroxisome proliferator-activated receptor (PPAR), which can lead to the transcriptional regulation of genes involved in antioxidant defense. mdpi.comnih.gov This suggests that DHA may play a dual role, being both a potential source of oxidative stress and a trigger for protective antioxidant responses.
Modulation of Caspase Activation Pathways
Caspases are a family of proteases that play a central role in the execution of apoptosis, or programmed cell death. DHA has been shown to modulate caspase activation pathways, often in a context-dependent manner.
In some experimental models, particularly in cancer cells, DHA has been observed to promote apoptosis by increasing the activity of initiator and effector caspases. Conversely, in other cell types, such as neurons, DHA can have a protective effect by suppressing caspase activation and reducing cell death. mdpi.com This is partly achieved through the activation of pro-survival signaling pathways, such as the Akt pathway, which can inhibit the function of pro-apoptotic proteins. mdpi.commdpi.com
Table 2: Research Findings on DHA's Modulation of Signaling Pathways
| Pathway | Experimental System | Observed Effect of DHA | Reference |
|---|---|---|---|
| Oxidative Stress | Cultured Cells | Transcriptional regulation of antioxidant expression through Nrf2 activation. mdpi.com | mdpi.com |
| Apoptosis | Neural Cells | Suppression of caspase-3 activity. mdpi.com | mdpi.com |
| Apoptosis | Breast Cancer Cells | Upregulation of Beclin-1 expression, promoting autophagy and subsequent apoptosis. researchgate.net | researchgate.net |
| Neurodevelopment | Primary Neurons | Activation of cAMP/PKA signaling pathway via synaptamide (B1662480) metabolite. nih.govmdpi.com | nih.govmdpi.com |
Influence on G Protein-Coupled Receptor Signaling
Docosahexaenoic acid (DHA) plays a significant role in modulating the function of G protein-coupled receptors (GPCRs), which are crucial for cellular signaling. nih.govnih.gov Experimental and simulation studies have shown that the presence of DHA within cellular membranes helps helical multi-pass proteins, such as GPCRs, to partition into ordered membrane domains, often referred to as lipid rafts. nih.govnih.gov These domains are typically enriched in cholesterol and sphingolipids. The mechanism involves hybrid lipids containing DHA, where the flexible polyunsaturated fatty acid (PUFA) chains can coat the rough surface of the protein, while saturated chains face the ordered lipid environment, minimizing disruptions. nih.govnih.gov
This partitioning is critical for receptor function. For instance, DHA-containing lipids have been shown to enhance the function of the prototypical GPCR, rhodopsin. nih.gov The depletion of PUFAs like DHA in brain cell membranes, a condition observed in some neurodegenerative diseases, can lead to a reduction of GPCR partitioning into their native ordered environments, which may subsequently impair their signaling functions. nih.govnih.gov Furthermore, omega-3 PUFAs, including DHA, can directly activate certain GPCRs, such as the free fatty acid receptor 4 (FFAR4). mdpi.com In immune cells like macrophages, DHA's activation of FFAR4 is known to inhibit key proinflammatory signaling pathways. mdpi.com
Functional Outcomes in Cellular and Animal Models
The molecular changes induced by Docosahexaenoic Acid translate into significant functional outcomes at the cellular level. In various experimental models, DHA has been demonstrated to modulate fundamental cellular processes, including cell survival, growth, and programmed cell death, with effects often being cell-type specific.
DHA has been shown to inhibit cell proliferation and reduce cell viability across a wide range of cancer cell lines. nih.gov For instance, in MCF-7 human breast cancer cells, DHA strongly reduces both viability and DNA synthesis. plos.org Similar anti-proliferative effects have been observed in glioblastoma cell lines (A172, U87MG, U138MG, T98G), where DHA significantly reduced cell numbers. mdpi.com The inhibitory effect of DHA on cancer cell growth is a well-documented phenomenon, with evidence suggesting it can elicit cell cycle arrest. nih.govresearchgate.net
Conversely, in non-cancerous cell types, the effect can be different. In ARPE-19 cells, a human retinal pigment epithelial cell line, treatment with DHA produced a significant increase in cell viability. researchgate.net This highlights the differential effects of DHA, which can be cytotoxic to cancer cells while potentially supportive to normal cells. mdpi.com
| Cell Line | Cell Type | Effect on Viability/Proliferation | Reference |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | Strongly reduces viability and DNA synthesis | plos.org |
| A172, U87MG, U138MG, T98G | Human Glioblastoma | Significantly reduces cell number | mdpi.com |
| Paca-44 | Human Pancreatic Cancer | Inhibits cell growth | nih.gov |
| ARPE-19 | Human Retinal Pigment Epithelial | Significantly increases viability | researchgate.net |
A primary mechanism for the anti-cancer activity of DHA is the induction of apoptosis, or programmed cell death. mdpi.com This effect has been consistently observed in numerous cancer cell lines. plos.org In Paca-44 human pancreatic cancer cells, DHA was shown to induce apoptosis, an effect not seen with linoleic acid. nih.gov This apoptotic induction was linked to a rapid and dramatic depletion of intracellular reduced glutathione (B108866) (GSH). mdpi.comnih.gov
Similarly, DHA induces apoptosis in MCF-7 breast cancer cells both in vitro and in vivo. plos.org The underlying mechanism in these cells involves the accumulation of reactive oxygen species (ROS) and the activation of caspase 8. plos.org In PANC-1 pancreatic cancer cells, DHA-induced apoptosis is mediated by the suppression of key survival signaling pathways, including the STAT3 and NF-κB pathways. nih.gov In HT-29 colon cancer cells, DHA is a potent, dose-dependent inducer of apoptosis, an effect associated with decreased levels of the anti-apoptotic protein Bcl-2. researchgate.net These findings collectively establish that DHA can trigger apoptosis in cancer cells through multiple, distinct molecular pathways. mdpi.com
| Cell Line | Cell Type | Key Apoptotic Mechanism(s) | Reference |
|---|---|---|---|
| Paca-44 | Human Pancreatic Cancer | Depletion of intracellular glutathione (GSH) | nih.gov |
| MCF-7 | Human Breast Cancer | Reactive Oxygen Species (ROS) formation, Caspase 8 activation | plos.org |
| PANC-1 | Human Pancreatic Cancer | Suppression of STAT3 and NF-κB activation, increased Bax/Bcl-2 ratio | nih.gov |
| HT-29 | Human Colon Cancer | Decreased Bcl-2 expression, involvement of lipid peroxidation | researchgate.net |
| PC3, DU145 | Human Prostate Cancer | Intracellular ROS accumulation | mdpi.com |
Modulation of Cell Cycle Progression
Docosahexaenoic acid (DHA) has been observed in various experimental research settings to influence the progression of the cell cycle in cancer cells. nih.gov Evidence suggests that DHA can induce cell cycle arrest at different phases, thereby inhibiting cell proliferation. nih.govmdpi.comescholarship.org The specific effects of DHA on the cell cycle appear to be dependent on the cancer cell type and the experimental conditions, such as concentration and duration of treatment. nih.gov
In human pancreatic ductal adenocarcinoma (PDAC) cells, DHA has been shown to induce cell cycle arrest at the G0/G1 phase. mdpi.com This arrest is accompanied by a downregulation of key cell cycle regulatory proteins. mdpi.comescholarship.org Specifically, DHA treatment has been found to suppress the expression of phosphorylated Retinoblastoma protein (p-Rb), as well as cyclins D1, E, and A. mdpi.comescholarship.org Furthermore, the expression of E2F1 and c-Myc proteins, which are crucial for the G1/S transition, was also inhibited by DHA. mdpi.comescholarship.org
Research on the hepatocarcinoma cell line MHCC97L demonstrated that a 50 μM concentration of DHA could disrupt and prolong the S phase of the cell cycle. nih.gov In this particular study, the time required for cells to progress through the S phase increased from 18 to 21 hours following DHA treatment. nih.gov While many studies point to G1 phase arrest, there is also evidence to suggest that DHA, particularly in combination with cytotoxic drugs, may elicit arrest in the G2/M phase. nih.gov
The efficacy of DHA in modulating the cell cycle is influenced by experimental variables. For instance, in one study, a low concentration of 10 μM DHA was effective in treating breast cancer cells when they were grown in a low-serum medium (0.2%). nih.gov This highlights the importance of the cellular environment in determining the impact of DHA.
Table 1: Effects of Docosahexaenoic Acid on Cell Cycle Progression in Different Cancer Cell Lines
| Cell Line | Cancer Type | DHA Concentration | Observed Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| HPAF-II | Pancreatic Ductal Adenocarcinoma | 80.7 μM (IC50) | G0/G1 arrest | mdpi.com |
| MHCC97L | Hepatocarcinoma | 50 μM | Prolonged S phase | nih.gov |
| AGS | Gastric | Not Specified | G1 arrest (in conjunction with chemotherapy) | nih.gov |
| Breast Cancer Cells | Breast | 10 μM | Not specified, but effective at this low concentration in low serum | nih.gov |
Anti-inflammatory Actions in Animal Models (e.g., through Oxylipin Production)
Docosahexaenoic acid (DHA) exerts significant anti-inflammatory effects, which are largely mediated by its conversion into a variety of bioactive lipid mediators known as oxylipins. nih.govnih.govmdpi.com These oxylipins, which include resolvins, protectins (also called neuroprotectins), and maresins, play a crucial role in the resolution of inflammation. nih.govresearchgate.net
In animal models, the anti-inflammatory actions of DHA are well-documented. One of the primary mechanisms is the displacement of arachidonic acid (AA), an omega-6 fatty acid, from cell membranes. researchgate.net This displacement leads to a reduced production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). researchgate.net Furthermore, DHA can inactivate nuclear factor kappa-light-chain-enhancer (NF-kB), a key transcription factor that promotes the expression of numerous genes involved in inflammation and immune responses. researchgate.net
The production of specialized pro-resolving mediators (SPMs) from DHA is a key aspect of its anti-inflammatory properties. researchgate.net These SPMs, such as resolvins and protectins, actively promote the resolution of inflammation. researchgate.net For instance, Resolvin E2 has been shown to stop polymorphonuclear leukocyte infiltration in murine peritonitis models. nih.gov Maresins, another class of DHA-derived mediators, are synthesized by macrophages and exhibit potent anti-inflammatory and pro-resolving activities. researchgate.net
Experimental studies have demonstrated that dietary supplementation with fish oil, rich in DHA and eicosapentaenoic acid (EPA), leads to a significant increase in the plasma levels of oxylipins derived from these omega-3 fatty acids. nih.gov This increase in anti-inflammatory oxylipins is a key mechanism underlying the beneficial effects of DHA in inflammatory conditions. nih.gov
Table 2: Key Oxylipins Derived from DHA and their Anti-inflammatory Actions
| Oxylipin Class | Precursor | Key Actions | Reference |
|---|---|---|---|
| Resolvins | DHA, EPA | Inhibit inflammatory cytokine secretion, stimulate macrophage phagocytic activity | researchgate.net |
| Protectins (Neuroprotectins) | DHA | Promote resolution of inflammation | nih.govresearchgate.net |
| Maresins | DHA | Potent anti-inflammatory and pro-resolving activity | researchgate.net |
Influence on Synaptic Plasticity in Animal Brain Models
Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain and is crucial for optimal neuronal function and synaptic plasticity. researchgate.netmdpi.com Animal model studies have consistently demonstrated the positive impact of DHA on various aspects of synaptic function and cognitive performance. researchgate.netnih.gov
In rodent models, dietary supplementation with DHA has been shown to enhance spatial learning ability. nih.gov This cognitive improvement is associated with several molecular changes in the hippocampus, a brain region critical for learning and memory. researchgate.netnih.gov DHA supplementation has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity and neuronal survival. nih.gov Furthermore, DHA elevates the activated forms of cyclic AMP-responsive element-binding protein (CREB) and synapsin I, proteins that are essential for long-term memory formation. nih.gov
DHA also influences key signaling pathways that are crucial for BDNF's effects on synaptic plasticity. nih.gov Specifically, it increases the activated forms of Akt and Calcium/calmodulin-dependent protein kinase II (CaMKII) in the hippocampus. nih.gov These signaling molecules are vital for the structural and functional changes that underlie learning and memory. researchgate.netnih.gov
At a structural level, DHA promotes synaptogenesis, the formation of new synapses. mdpi.commdpi.com In aged Alzheimer's disease model mice (Tg2576), DHA treatment was shown to increase dendritic spine density in the hippocampus, which is correlated with improved memory function. mdpi.com DHA is also thought to enhance synaptic plasticity by increasing the synthesis of phosphatidylserine (PS), a phospholipid that is highly enriched in the brain and plays a role in modifying synaptic ultrastructure. mdpi.com
Furthermore, DHA has been observed to upregulate essential neuronal functions related to neuritogenesis, the branching of neurites, and the outgrowth of axons, all of which contribute to the maintenance and restoration of synaptic plasticity. mdpi.com
Table 3: Effects of DHA Supplementation on Markers of Synaptic Plasticity in Animal Models
| Animal Model | Key Findings | Molecular Markers Affected | Reference |
|---|---|---|---|
| Rats | Enhanced spatial learning and memory | Increased pro-BDNF and mature BDNF, activated CREB and synapsin I, activated Akt and CaMKII | nih.gov |
| Aged Tg2576 Mice (Alzheimer's model) | Improved memory function and increased synapse formation | Increased dendritic spine density | mdpi.com |
| Bama Pigs | Potential to promote synaptic plasticity via increased phosphatidylserine synthesis | Increased mRNA expression of CD36, PTDSS1, and PTDSS2 | mdpi.com |
| Elovl2 Knockout Mice | Reversal of alterations in brain plasticity and inflammation | Not specified | nih.gov |
Quantitative Analytical Methodologies for Docosahexaenoic Acid in Academic Research
Principles and Components of Docosahexaenoic Acid Quant-PAK
The this compound is designed for the precise quantification of DHA by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The kit's methodology is founded on the principle of stable isotope dilution, a highly accurate quantification technique.
A core component of the Quant-PAK is a deuterated internal standard, such as Docosahexaenoic Acid-d5 (DHA-d5). caymanchem.comcaymanchem.com DHA-d5 is a form of DHA where five hydrogen atoms have been replaced with deuterium (B1214612) atoms. caymanchem.com This isotopic labeling makes the internal standard chemically almost identical to the endogenous DHA, but with a different molecular weight, allowing it to be distinguished by a mass spectrometer.
In isotopic dilution mass spectrometry, a known amount of the deuterated standard is added to a sample containing an unknown quantity of the natural, unlabeled DHA. nih.gov Because the labeled standard behaves nearly identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation, any sample loss will affect both compounds equally. researchgate.net The ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer, enabling highly accurate quantification of the original DHA concentration. nih.gov While commercially available d5-DHA is commonly used, it's noted that deuterium atoms can sometimes be lost during chemical oxidation and enzymatic metabolism. nih.gov
The Quant-PAK also includes a precisely weighed amount of unlabeled DHA standard. caymanchem.com This standard is essential for creating a calibration curve. libretexts.org A calibration curve is generated by preparing a series of solutions with known concentrations of the unlabeled DHA standard and a fixed concentration of the deuterated internal standard. libretexts.orgdemarcheiso17025.com The instrument's response (the ratio of the signal from the unlabeled standard to the deuterated standard) is plotted against the known concentrations of the unlabeled standard. This curve then serves as a reference to determine the concentration of DHA in an unknown sample by comparing its response ratio to the calibration curve. libretexts.org
The components of the this compound are suitable for use with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. caymanchem.com Both techniques are powerful analytical methods for separating, identifying, and quantifying compounds in a mixture. mdpi.comnih.gov LC-MS can be particularly effective for analyzing fatty acids without the need for derivatization. nih.gov The choice between GC-MS and LC-MS often depends on the specific requirements of the research, including the nature of the sample matrix and the desired sensitivity. nih.gov
Chromatographic and Spectrometric Techniques for DHA Quantification
The quantification of DHA in academic research relies heavily on chromatographic and spectrometric techniques to separate DHA from other fatty acids and accurately measure its concentration.
GC-MS is a widely used and effective method for the determination of DHA. nih.govnih.gov This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comnih.gov In GC, the sample is vaporized and passed through a long column, which separates the different components based on their physical and chemical properties. mdpi.com As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for both identification and quantification. nih.gov
One of the significant advantages of GC-MS is its high precision and accuracy. nih.gov Research has demonstrated its suitability for determining the EPA and DHA content in fish oil samples with good sensitivity, precision, and accuracy. nih.govnih.gov
| GC-MS Method Validation Parameters for DHA Analysis | |
| Parameter | Result |
| Limit of Detection (LOD) | 0.21 ng |
| Recovery for Accuracy Test | 103.83% |
| Repeatability (RSD) | < 1.05% |
This table presents validation data from a study developing a GC-MS method for EPA and DHA analysis, demonstrating the method's high sensitivity, accuracy, and precision. nih.govnih.gov
A critical step in the GC-MS analysis of fatty acids like DHA is derivatization. ntnu.no Fatty acids are not typically volatile enough to be directly analyzed by GC. ntnu.no Therefore, they are chemically modified into a more volatile form, most commonly through methylation to form fatty acid methyl esters (FAMEs). ntnu.no
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Fast GC Adaptation for High Throughput Analysis
Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a foundational technique for fatty acid analysis. perkinelmer.comavantiresearch.com Traditional GC methods, however, can have long run times, which limits sample throughput in large-scale clinical and epidemiological studies. nih.govgcms.cz To address this, fast GC adaptations have been developed to significantly increase the speed of analysis without compromising resolution.
High-throughput analysis is facilitated by automating the entire workflow, from sample preparation to data acquisition and processing. nih.gov Key adaptations for fast GC include:
Automated Derivatization: Fatty acids are typically converted into volatile fatty acid methyl esters (FAMEs) prior to GC analysis. Robotic systems can automate this transesterification process, enabling the preparation of 72 samples in approximately 6 hours. nih.gov
Optimized GC Conditions: Run times can be drastically reduced by using shorter, narrow-bore capillary columns (e.g., 15 m × 0.1 mm), faster oven temperature ramps, and higher carrier gas flow rates. researchgate.net
Hydrogen as Carrier Gas: Replacing helium with hydrogen as the carrier gas can cut analysis times by more than 50% because hydrogen allows for use at higher linear velocities without a significant loss in separation efficiency. gcms.czrestek.com For instance, a typical run time of 146 minutes using helium could be reduced to 71 minutes with hydrogen. gcms.czrestek.com
These advancements enable a high-throughput laboratory system to analyze vast numbers of samples annually, making large population studies more feasible. researchgate.net
| Parameter | Traditional GC | Fast GC Adaptation | Advantage of Fast GC |
|---|---|---|---|
| Run Time | Typically >30 minutes, up to 140 minutes gassite.com | ~8-17 minutes nih.gov | Significantly increased sample throughput |
| Carrier Gas | Helium nih.gov | Hydrogen gcms.czrestek.com | Faster optimal linear velocity, reducing run time |
| Sample Preparation | Manual, time-consuming nih.gov | Automated, robotic derivatization nih.gov | Reduced manual labor and increased consistency |
| Column Dimensions | Longer columns (e.g., 60-100m) gassite.comresearchgate.net | Shorter, narrow-bore columns (e.g., 15m) researchgate.net | Faster elution of compounds |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for DHA analysis, offering high sensitivity and specificity. nih.govcreative-proteomics.com A key advantage of LC-MS/MS is its ability to quantify fatty acids, including DHA, directly from lipid extracts without the need for chemical derivatization, which simplifies sample preparation. nih.govsemanticscholar.orgmdpi.com
Ultra-High-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes (e.g., 1.7 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC systems. researchgate.netnih.gov
In a typical UPLC-MS/MS setup for DHA analysis, chromatographic separation is achieved on a reversed-phase column, such as a C18 column. nih.govresearchgate.netmdpi.com Mass detection is performed using a triple quadrupole mass spectrometer, often in negative electrospray ionization (ESI) mode. nih.govsemanticscholar.org The system is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions for DHA are monitored, ensuring highly selective and sensitive quantification. mdpi.comnih.gov For DHA, a common transition monitored is m/z 327.3 → 283.3. mdpi.com These methods can achieve limits of quantification in the low nanomolar range. nih.govsemanticscholar.org
| Technique | Column | Mobile Phase Example | Ionization Mode | Key Features | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Reversed Phase C18 | Acetonitrile and Ammonium Acetate | Negative ESI | No derivatization required; rapid and accurate. | nih.gov |
| UPLC-MS/MS | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Acetonitrile and 0.1% Ammonia Water | Negative ESI | Rapid and sensitive for simultaneous determination of multiple PUFAs. | researchgate.net |
| UPLC-MS/MS-SRM | UHPLC Column | Not specified | Negative ESI | Quantification of specific DHA oxidation products (HDoHE). Detection limits of 0.5-8.5 pg. | nih.gov |
Dynamic Multiple Reaction Monitoring (dMRM) is an advanced application of MRM that enhances the efficiency of targeted analyses. In a standard MRM experiment, the mass spectrometer monitors all predefined ion transitions throughout the entire chromatographic run. In contrast, dMRM schedules the monitoring of each specific transition only within the time window when the target analyte is expected to elute from the HPLC column. nih.govrsc.org
This approach offers several advantages for the analysis of DHA and other lipids:
Increased Dwell Time: By focusing on fewer transitions at any given point, the instrument can spend more time collecting data (longer dwell time) for each analyte as it elutes, improving signal-to-noise ratio and quantitative accuracy.
Higher Throughput: The ability to schedule transitions allows for the inclusion of a much larger number of analytes in a single analytical run without sacrificing data quality. nih.gov
This makes HPLC-dMRM a powerful technique for comprehensive lipid profiling where numerous DHA-containing species and other related fatty acids need to be quantified simultaneously.
While measuring total DHA is informative, understanding its biological function often requires quantifying the specific lipid molecules into which it is incorporated. Targeted lipidomics uses LC-MS/MS to selectively identify and quantify specific DHA-containing lipids within complex biological mixtures. mdpi.comnih.gov
This approach allows researchers to investigate how DHA is distributed among different lipid classes, such as phosphatidylcholines (PC), phosphatidylethanolamines (PE), phosphatidylserines (PS), and triglycerides (TG). mdpi.commdpi.com For example, studies have used targeted lipidomics to show that dietary DHA intake leads to its incorporation into membrane phospholipids (B1166683) in tissues like the heart and skeletal muscle. mdpi.com
A common strategy for selectively targeting DHA-containing phospholipids is to use a precursor ion scan in negative ion mode for the m/z of the DHA fatty acyl fragment, which is 327.4. researchgate.net This allows for the specific detection of a wide range of lipid species that have DHA as one of their constituent fatty acids.
| Lipid Class | Abbreviation | Biological Significance Example | Reference |
|---|---|---|---|
| Phosphatidylcholine | PC | Major structural component of cell membranes. | mdpi.com |
| Phosphatidylethanolamine (B1630911) | PE | Key component in brain and nerve tissue membranes. | mdpi.commdpi.com |
| Phosphatidylserine (B164497) | PS | Important for cell signaling, particularly in the brain. | mdpi.com |
| Phosphatidylinositol | PI | Involved in cell signaling and membrane trafficking. | mdpi.commdpi.com |
| Bis(monoacylglycero)phosphate | BMP | Shown to selectively incorporate DHA. | mdpi.com |
Sample Preparation Strategies for Diverse Biological Matrices
The quality of analytical data is highly dependent on the sample preparation strategy used to extract lipids and remove interfering substances. The chosen method must be optimized for the specific biological matrix being studied. chromatographyonline.comdtic.mil
Extracting lipids, including DHA, from the complex environment of cells and tissues requires methods that can efficiently disrupt cellular structures and separate lipids from proteins, nucleic acids, and other components.
Folch and Bligh-Dyer Methods: These are classic liquid-liquid extraction (LLE) techniques and remain widely used. nih.gov The Folch method utilizes a chloroform:methanol (B129727) (2:1, v/v) mixture to create a single-phase system that extracts lipids from the homogenized tissue. The subsequent addition of water or a salt solution induces phase separation, with the lipids partitioning into the lower chloroform layer, which is then collected. nih.gov The Bligh-Dyer method is a modification that uses a different ratio of chloroform:methanol:water (1:2:0.8, v/v/v) and is suitable for samples with higher water content.
Ionic Liquid-Based Extraction: More recent methods employ ionic liquids to disrupt robust cell walls, such as those in microalgae, which are a primary source of DHA. nih.gov This technique can facilitate the recovery of oils from wet biomass at ambient temperatures, representing a low-energy alternative to conventional solvent extraction. nih.gov
Saponification/Hydrolysis: For analysis of total fatty acid content, samples can be treated with a strong base (e.g., methanolic sodium hydroxide) to lyse cells and hydrolyze ester linkages, freeing the fatty acids from complex lipids before derivatization and analysis. researchgate.net
Analyzing DHA in biological fluids is essential for clinical research and biomarker studies. The preparation methods are tailored to the specific fluid.
Plasma: A common workflow for plasma involves three main approaches: protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com
Protein Precipitation: A simple method where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. The supernatant containing lipids can be directly analyzed or further purified. nih.gov
Liquid-Liquid Extraction: After protein precipitation, LLE (e.g., using hexane or a chloroform/methanol mixture) is often used to extract and concentrate the lipids. nih.gov
Dried Blood Spots (DBS): DBS offer a minimally invasive method for sample collection and storage, which is particularly valuable for large-scale or remote studies. ifccfiles.commdpi.comomegabiotek.com Lipid extraction from DBS presents a unique challenge because the blood matrix coagulates and binds to the filter paper. semanticscholar.org An effective extraction requires a decoagulation step, which can be achieved using chaotropic agents, to release the lipids efficiently. semanticscholar.org Following extraction, the analytical procedure is similar to that for other liquid samples. The convenience of DBS collection is expected to facilitate more extensive research on omega-3 fatty acids in various populations. mdpi.com
| Step | Plasma | Dried Blood Spot (DBS) |
|---|---|---|
| 1. Sample Collection | Venipuncture into anticoagulant tubes (e.g., EDTA). | Heel or finger prick, spotted onto filter card. ifccfiles.commdpi.com |
| 2. Initial Processing | Centrifugation to separate plasma from blood cells. | Drying of the spot; punching a small disc from the card. |
| 3. Extraction | Protein precipitation followed by liquid-liquid extraction. nih.govchromatographyonline.com | Decoagulation and lipid extraction using organic solvents. semanticscholar.org |
| 4. Optional Derivatization | Conversion to FAMEs for GC analysis. | Conversion to FAMEs for GC analysis. |
| 5. Analysis | GC-FID/MS or LC-MS/MS. | GC-FID/MS or LC-MS/MS. |
Validation and Quality Control in Quantitative DHA Analysis
Validation and quality control are indispensable components of quantitative analysis for docosahexaenoenoic acid (DHA). These processes ensure that the analytical method is reliable, accurate, and reproducible for its intended purpose. Rigorous validation encompasses several parameters, including the careful construction of calibration curves, verification of the purity and stability of analytical standards, and the assessment of the method's precision and reproducibility, particularly when using sensitive techniques like mass spectrometry.
Standard Curve Construction and Calibration
A fundamental practice in the quantitative analysis of DHA is the establishment of a reliable standard curve, which serves as the basis for determining the concentration of the analyte in unknown samples. stackwave.comlabmanager.com This process, known as calibration, involves preparing a series of external standards with known concentrations of a high-purity DHA reference material. libretexts.org These standards are then analyzed using the chosen analytical instrument, such as a gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS), to measure the instrumental response for each concentration.
The resulting data, which pair the instrumental signal (e.g., peak area) with the corresponding concentration, are plotted to create a calibration curve. chemistai.orgresearchgate.net For most quantitative methods, the goal is to achieve a linear relationship over a specific concentration range. researchgate.net The linearity of the curve is typically evaluated by the coefficient of determination (R²), with values greater than 0.99 being desirable as they indicate a strong correlation between concentration and response. nih.govnih.gov A well-constructed calibration curve is critical for the accurate quantification of DHA in biological and other matrices. chemistai.org
Table 1: Example of Calibration Data for DHA Analysis using LC-MS/MS
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.5 | 15,234 |
| 1.0 | 30,158 |
| 5.0 | 155,890 |
| 10.0 | 310,543 |
| 25.0 | 780,112 |
| 50.0 | 1,555,239 |
| 100.0 | 3,110,456 |
This table presents hypothetical data illustrating a linear response for DHA standards. The equation of the line derived from this data (y = mx + c) would be used to calculate the concentration of DHA in test samples based on their measured peak areas. A linear regression of this data would yield a coefficient of determination (R²) approaching 1.0, indicating excellent linearity.
Assessment of Analytical Purity and Stability of Standards
The accuracy of quantitative DHA analysis is fundamentally dependent on the quality of the reference standards used for calibration. Therefore, assessing the analytical purity and stability of these standards is a critical quality control measure. The purity of standard compounds, such as docosahexaenoic acid methyl ester, is typically verified by the manufacturer and is often greater than 98%. nih.gov This high level of purity ensures that the calibration curve is constructed based on an accurate concentration of the analyte.
DHA is a polyunsaturated fatty acid that is susceptible to degradation through oxidation, which can be accelerated by exposure to heat, light, and oxygen. nih.gov The stability of DHA standards, both in their concentrated form and in prepared solutions, must be evaluated to ensure their integrity throughout the analytical process. researchgate.net Stability studies may involve storing the standards under various conditions (e.g., refrigerated, frozen) for different durations and periodically analyzing them to detect any degradation. nih.gov Research has shown that DHA can remain stable for six months or longer when appropriate antioxidants are added and proper storage conditions are maintained. researchgate.net
Table 2: Illustrative Stability Data for DHA Standard Solution (10 µg/mL) Stored at -20°C
| Time Point | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| Initial (Day 0) | 10.01 | 100.1 |
| 1 Month | 9.95 | 99.5 |
| 3 Months | 9.89 | 98.9 |
| 6 Months | 9.82 | 98.2 |
This table provides representative data from a stability study. The consistent recovery percentages over six months indicate that the DHA standard is stable under the specified storage conditions, ensuring that measurements performed during this period remain accurate.
Reproducibility and Precision in Quantitative Mass Spectrometry
Quantitative mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and selective measurement of DHA. mdpi.com A crucial aspect of method validation for these assays is the evaluation of reproducibility and precision. thermofisher.com Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically expressed as the percent relative standard deviation (%RSD). nih.gov
Precision is assessed at two levels:
Intra-assay precision (Repeatability) : This is determined by analyzing replicate samples within the same analytical run on the same day. nih.gov
Inter-assay precision (Intermediate Precision) : This is evaluated by analyzing the same sample on different days to account for variations that may occur over time, such as different analysts or instrument conditions. nih.gov
For bioanalytical methods, the %RSD for precision should generally be within ±15%. nih.gov Reproducibility refers to the ability of a method to produce consistent results across different laboratories, which is a key indicator of the method's robustness. nih.gov
Table 3: Example of Precision and Accuracy Data from a Validated LC-MS/MS Method for DHA
| Quality Control Sample Concentration (ng/mL) | Intra-Assay Precision (%RSD) (n=5) | Inter-Assay Precision (%RSD) (n=5, over 3 days) | Accuracy (%) |
|---|---|---|---|
| 6.3 (Low QC) | 9.3 | 11.2 | 109.8 |
| 25.0 (Medium QC) | 5.5 | 7.5 | 98.5 |
| 100.0 (High QC) | 4.1 | 6.8 | 96.6 |
Data in this table is adapted from published validation studies. nih.govnih.gov It demonstrates that the analytical method has good precision, with %RSD values well within the acceptable limit of 15%, and high accuracy, with recovery values close to 100%.
Advanced Research Applications of Dha Quantification and Lipidomics
Lipidomics in DHA Research
Lipidomics, the large-scale study of lipids in biological systems, provides a powerful lens through which to examine the intricate involvement of DHA in cellular processes. By offering a comprehensive snapshot of the lipid landscape, these techniques enable a deeper understanding of how DHA influences and is influenced by the broader lipid network.
Comprehensive Lipid Profiling and Identification
Modern analytical platforms, particularly those based on mass spectrometry (MS), are central to the comprehensive profiling of DHA and its-containing lipid species. creative-proteomics.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and precision for the identification and quantification of DHA in complex biological samples. creative-proteomics.com For instance, LC-MS systems can separate and identify various DHA-containing phospholipids (B1166683) and triacylglycerols, providing a detailed picture of how DHA is incorporated into different lipid classes. creative-proteomics.comfrontiersin.org Shotgun-based lipidomics has been used to identify numerous triacylglycerol (TAG) species in salmon muscle tissue, revealing a high proportion of TAGs containing omega-3 fatty acids like DHA. mdpi.com
In a study on lipoprotein-like particles from human Bruch's membrane, comprehensive lipid profiling revealed that while esterified cholesterol was the most abundant lipid class, DHA constituted a small but significant percentage of the esterified fatty acids. arvojournals.org This level of detail is crucial for understanding the specific roles of DHA in different tissues and cellular compartments. Furthermore, advanced techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap-MS (UHPLC-Q-Exactive Orbitrap-MS) have enabled the identification of diverse DHA-containing phosphatidylcholine species in various food sources. mdpi.com The ability to profile a wide array of fatty acids, from C14 to C24:1, in plasma total lipids provides valuable reference ranges for population studies and helps to identify variations based on factors like ethnicity and sex. plos.org
Differential Expression Analysis of DHA and its Metabolites
Differential expression analysis in lipidomics allows for the comparison of DHA and its metabolite levels between different biological states, such as healthy versus diseased tissue or in response to dietary interventions. This approach can pinpoint specific alterations in lipid metabolism associated with a particular condition. For example, studies have shown that the levels of DHA and its derivatives, known as specialized pro-resolving mediators (SPMs), can be significantly altered in inflammatory conditions. nih.govcaymanchem.com
Research has demonstrated that supplementation with DHA can lead to significant changes in the lipid profiles of various tissues. nih.gov In preclinical models of liver disease, DHA supplementation was shown to reestablish a healthy hepatic fatty acid profile. brudylab.net Furthermore, in human studies, supplementation with long-chain n-3 polyunsaturated fatty acids, including DHA, has been shown to reduce plasma triacylglycerol concentrations, although with considerable inter-individual variability. ahajournals.org The quantification of SPMs, such as resolvins and protectins derived from DHA, is critical, though it presents analytical challenges due to their instability and low concentrations. nih.gov
A study investigating the response to omega-3 fatty acid supplementation in healthy subjects revealed both consistent and variable changes in a comprehensive lipidomic profile that included fatty acids, lipid classes, and oxylipins. plos.org Another study comparing low and high consumers of fatty fish identified significant differences in their plasma lipid and metabolite profiles. nih.gov These differential analyses are key to understanding the mechanisms by which DHA exerts its biological effects and to identifying individuals who may respond differently to supplementation.
Network and Enrichment Analysis of Lipid Characteristics
To move beyond the identification of individual lipid changes, researchers employ network and enrichment analysis to understand the broader biological implications. These computational approaches help to identify coordinated changes in lipid pathways and networks, providing a systems-level view of DHA's influence. For instance, a lipid network analysis framework can infer changes in enzymatic activity from lipidomics data, revealing how DHA supplementation might alter lipid metabolism. biorxiv.org
Pathway analysis can reveal how DHA supplementation upregulates the metabolism of lipids and signal conduction in the cortex, influencing synaptic functions. mdpi.com In a study on helper T-cell responses, microarray analysis identified that DHA and eicosapentaenoic acid (EPA) regulated pathways involved in inflammation, immunity, and fatty acid metabolism. bmbreports.org By integrating lipidomic data with other 'omics' data, such as genomics and transcriptomics, a more complete picture of the metabolic pathways affected by DHA can be constructed. For example, whole-genome analysis of the microalga Aurantiochytrium sp. SW1 has helped to elucidate the biosynthetic pathways of DHA, identifying key genes involved in its production. nih.gov
LipidSig 2.0, a comprehensive tool for lipidomics data analysis, allows for the examination of differentially expressed lipids in response to DHA supplementation, providing insights into various lipid characteristics and their correlations. oup.com In studies of Alzheimer's disease, lipid correlation network analysis has identified specific modules of lipids, including those containing DHA, that are associated with disease biomarkers. medrxiv.org This type of analysis is crucial for understanding the complex interplay between different lipid species and their collective impact on cellular function and disease progression.
Identifying Lipid Biomarkers in Animal Models
Animal models are invaluable tools for identifying lipid biomarkers associated with disease and for testing the efficacy of interventions like DHA supplementation. Lipidomics analysis in these models can reveal changes in DHA levels and its metabolites that correlate with disease progression or treatment response. For instance, in a rat model of advanced chronic liver disease, DHA supplementation was shown to improve portal hypertension, and this improvement was associated with a reduction in oxidative stress and inflammation. brudylab.netcsic.es
In preclinical models of ovarian cancer, feeding mice a diet supplemented with DHA resulted in a significant reduction in tumor growth, which was accompanied by increased incorporation of DHA into the plasma membranes of tumors and livers. nih.gov Similarly, in a rat model of Alzheimer's disease, dietary pre-administration of DHA had a beneficial effect on learning ability, which was associated with an increased cortico-hippocampal DHA/arachidonic acid molar ratio. nih.gov
The content of DHA in erythrocytes has been proposed as a marker for DHA bioaccumulation in the tissues of pigs, a large animal model relevant to human studies. jafs.com.pl Furthermore, studies in rat models have been used to evaluate and compare the effects of DHA, EPA, and their combination on biomarkers of atherosclerosis. japsonline.com These animal studies are critical for establishing the mechanistic links between DHA, lipid profiles, and disease outcomes, and for identifying robust biomarkers that can be translated to human clinical research. nih.gov
Tracing DHA Metabolism and Kinetics
Understanding the dynamic processes of how DHA is absorbed, distributed, and metabolized in the body is crucial for elucidating its biological functions. Isotopic labeling techniques have become an indispensable tool for these investigations, allowing researchers to trace the fate of DHA molecules in vivo.
Isotopic Labeling Studies (e.g., 13C, Deuterated DHA) for Metabolic Flux Analysis
Isotopic labeling involves replacing one or more atoms in a DHA molecule with a heavier, stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H or D). researchgate.net These labeled molecules are chemically identical to their natural counterparts but can be distinguished and tracked using mass spectrometry. This allows for precise measurement of their uptake, incorporation into various tissues, and conversion into other metabolites, a process known as metabolic flux analysis.
For example, studies using deuterated DHA (D-DHA) have been conducted in mice to understand its incorporation and turnover in tissues like the retina. arvojournals.org These studies have shown that D-DHA can rapidly cross the blood-retina barrier and is incorporated into visually active tissues, much like its natural form. arvojournals.orgnih.gov The kinetics of D-DHA uptake and washout can be determined by analyzing tissue samples at different time points after administration. arvojournals.org
Compound-specific isotope analysis (CSIA) using natural ¹³C abundance levels has also been used to differentiate between brain DHA synthesized endogenously from its precursor, alpha-linolenic acid (ALA), and DHA obtained preformed from the diet. nih.gov This technique relies on the naturally distinct ¹³C signatures of ALA and dietary DHA. nih.gov Furthermore, stable isotope-labeling combined with imaging mass spectrometry has been used to visualize the distribution of administrated DHA in the brain, revealing its accumulation in specific regions like the hippocampus and cerebellar cortex. acs.org These powerful techniques provide invaluable insights into the complex kinetics of DHA metabolism in living organisms. researchgate.net
Assessment of DHA Incorporation into Specific Cellular Compartments and Lipid Classes
Quantitative lipidomic analysis is essential for determining how DHA is distributed and incorporated into different parts of a cell and various lipid types. Research shows that DHA's incorporation is not uniform; it varies significantly between cellular organelles and among different classes of lipids. nih.govmdpi.com
Studies have demonstrated that DHA is a key structural component of neuronal membrane phospholipids, and its concentration is particularly high in the brain and retina. nih.govhsis.orgsigmaaldrich.com The distribution of DHA within a cell is highly specific. For instance, in a cellular model of Alzheimer's disease, targeted lipidomics of mitochondria revealed decreased levels of lipids containing DHA (and EPA), while levels of lipids with arachidonic acid were increased. mdpi.com This highlights that lipid alterations can be specific to mitochondria and not reflective of the cell as a whole. mdpi.com
Following supplementation, DHA is incorporated into various phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). mdpi.comnih.gov In human skeletal muscle, 12 weeks of fish oil supplementation led to a significant increase of DHA in mitochondrial membranes, particularly in PC and PE fractions. nih.govfrontiersin.org This specific incorporation can displace other fatty acids, such as omega-6 species, thereby altering the membrane's biophysical properties. nih.gov Research in rats has shown that dietary DHA supplementation increases DHA levels in mitochondrial phospholipids, displacing arachidonic acid (ARA). plos.org
The type of phospholipid headgroup and the existing fatty acid composition can influence DHA's effects on organellar membranes. acs.org In a study on nonalcoholic fatty liver disease in mice, different dietary phospholipids containing DHA were shown to modulate the phospholipid profiles of the endoplasmic reticulum and mitochondria, suggesting that the fatty acid composition of dietary phospholipids may have a greater impact than the headgroups. acs.org The process of incorporating DHA into membrane phospholipids is a key aspect of what is termed "DHA signalolipidomics," which encompasses the uptake, distribution, and functional roles of DHA within cellular compartments and signaling pathways. nih.gov
Table 1: Changes in DHA Content in Mitochondrial Membrane Phospholipid Fractions After Supplementation An illustrative table based on findings from studies on DHA supplementation.
| Phospholipid Fraction | Fold Increase in DHA (Human Skeletal Muscle) nih.gov | Qualitative Change (Rat Heart Mitochondria) plos.org |
|---|---|---|
| Phosphatidylcholine (PC) | ~6.4x | Increased DHA, Decreased ARA |
| Phosphatidylethanolamine (PE) | ~2.9x | Increased DHA, Decreased ARA |
| Phosphatidylserine (PS) | ~2.9x | Not specified |
| Cardiolipin (CL) | Not changed | Increased DHA, Decreased Linoleic Acid |
Interdisciplinary Research Integrating DHA Analysis
Integration of Lipidomics with Transcriptomics and Proteomics
The integration of lipidomics with other "omics" disciplines like transcriptomics (the study of gene expression) and proteomics (the study of proteins) provides a more holistic understanding of DHA's biological impact. researchgate.netcreative-proteomics.com This multi-omics approach allows researchers to connect changes in lipid profiles with alterations in gene and protein expression, revealing the regulatory mechanisms and functional pathways influenced by DHA. creative-proteomics.comsciopen.comjst.go.jp
For example, in studies on Aurantiochytrium, an organism used for commercial DHA production, combining transcriptomics and proteomics has been crucial for identifying the genes and proteins involved in high-yield DHA synthesis. bohrium.com Similarly, in a study on common carp, an integrated analysis of the genome, transcriptome, and lipid profiles identified genes related to oxidation and ubiquitination as key regulators of fatty acid content, including DHA. mdpi.com
Label-free quantitative proteomics has been used to uncover the neuroprotective mechanisms of DHA in microglial cells. When these cells were stimulated with lipopolysaccharides (LPS) to induce an inflammatory response, DHA pretreatment led to changes in the expression of 49 proteins, providing insight into the affected cellular pathways, such as the NF-κB pathway. acs.org In Atlantic cod, integrated analysis of the transcriptome, proteome, and lipidome showed that Ppara (Peroxisome proliferator-activated receptor alpha) activation by an agonist led to significant changes in lipid metabolism, highlighting conserved functions of this receptor in fish. frontiersin.org Such integrated approaches are powerful for building comprehensive models of how nutrients like DHA regulate complex biological processes. jst.go.jp
Elucidating Mechanisms of DHA Action in Animal Models
Precise quantification of DHA in animal models has been instrumental in uncovering the mechanisms through which it exerts its physiological effects, particularly in the brain and in inflammatory processes. nih.govocl-journal.org
Animal studies have shown that DHA plays a critical role in neurodevelopment and neuroprotection. mdpi.com It is a key component of neuronal membranes and is essential for brain function. nih.govhsis.org In mouse models, dietary DHA supplementation has been shown to improve long-term potentiation (a cellular basis for memory) and increase the expression of synaptic proteins. mdpi.com Mechanistically, DHA can stimulate the synthesis of phosphatidylserine (PS), leading to DHA-PS-rich membrane domains that facilitate the activation of signaling kinases like Akt and Raf-1, which promote neuronal survival. mdpi.com Furthermore, DHA can be metabolized into bioactive molecules such as Neuroprotectin D1 (NPD1), which has potent anti-inflammatory and pro-resolving activities. nih.govmdpi.comocl-journal.org
In the context of neuroinflammation, DHA has been shown to modulate the activity of microglia, the primary immune cells of the central nervous system. ocl-journal.orgcellphysiolbiochem.com In rat models of traumatic brain injury, DHA promoted the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. cellphysiolbiochem.com Studies in mice have demonstrated that a systemic deficiency in DHA, caused by the knockout of the Elovl2 gene (essential for DHA synthesis), leads to a basal inflammatory state in the brain, characterized by the upregulation of several inflammatory markers. nih.gov Conversely, DHA administration can suppress neuroinflammation. In mouse models, DHA treatment has been found to reduce the expression of pro-inflammatory cytokines like IL-1β and inhibit inflammatory signaling pathways such as NF-κB. researchgate.netnih.gov In rats, intravenous DHA administration suppressed the activity of nociceptive (pain-sensing) neurons in the trigeminal nucleus, suggesting a direct role in modulating neural circuit excitability. mdpi.com
Investigating Environmental or Dietary Modulations of DHA Status in Research Animals
The DHA status in animal tissues is highly responsive to dietary intake, a fact consistently demonstrated through quantitative analysis. acs.org The composition of dietary fats directly influences the fatty acid profiles of tissues, although the degree of this influence varies among different organs. acs.orgmdpi.com
Research in rats has shown that the brain is relatively resistant to changes in dietary DHA, tenaciously preserving its high DHA content even under deficient conditions, whereas tissues like the heart and visceral fat are much more susceptible to dietary modulation. acs.orgmdpi.com For instance, after 33 days on an n-3 deficient diet, the DHA level in the visceral fat of rats was only 14% of that in control rats, while the brain's DHA level was still 86% of the control. mdpi.com This highlights the brain's strong conservation mechanism for this critical fatty acid.
The matrix of the dietary fat also plays a role. A study comparing dairy fat blends to palm oil blends in young rats found that the dairy fat matrix was superior for increasing brain DHA levels, even when the precursor alpha-linolenic acid (ALA) was supplied at the same level. ocl-journal.org Furthermore, dietary DHA itself can regulate its own synthesis. In mice, providing DHA in the diet was found to inhibit the endogenous synthesis of DHA from ALA in the liver by downregulating the enzyme Elovl2, which is responsible for elongating precursor fatty acids. nih.gov
Table 2: Relative DHA Content in Rat Tissues After n-3 Deficient vs. n-3 Adequate Diet Illustrative data derived from findings in tissue-specific fatty acid analysis studies. mdpi.com
| Tissue | Relative DHA Content (% of Control) in n-3 Deficient Rats | Susceptibility to Dietary Change |
|---|---|---|
| Brain | 86% | Low |
| Eye | ~90% (not statistically significant) | Low |
| Testis | Moderately Affected | Medium |
| Heart | Affected | High |
| Lung | Affected | High |
| Visceral Fat | 14% | Very High |
Future Directions and Emerging Paradigms in Docosahexaenoic Acid Research
Development of Novel Quantitative Analytical Tools and Techniques
The precise quantification of docosahexaenoic acid (DHA) is fundamental to understanding its metabolic pathways and biological functions. While established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) remain central to DHA analysis, ongoing research focuses on enhancing their sensitivity, specificity, and throughput. creative-proteomics.comnih.gov
Novel approaches in mass spectrometry, for instance, are enabling the detection of previously unquantifiable, low-abundance DHA-derived metabolites. Innovations in sample preparation techniques are also crucial for improving the accuracy and reproducibility of DHA measurements in complex biological matrices. nih.gov Furthermore, the development of new certified reference materials and internal standards is essential for the validation and standardization of these advanced analytical methods across different laboratories. caymanchem.com
Below is a table summarizing key aspects of commonly used quantitative techniques for DHA analysis:
| Analytical Technique | Principle | Sample Preparation | Detection Method | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile fatty acid methyl esters (FAMEs) followed by mass-based detection. nih.gov | Derivatization to FAMEs is required. nih.gov | Mass Spectrometry (MS) | High resolution and sensitivity; well-established methodology. mdpi.comnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of DHA in its native form or as a derivative followed by mass-based detection. creative-proteomics.com | Can analyze underivatized DHA, reducing sample preparation time. creative-proteomics.com | Mass Spectrometry (MS) | High sensitivity and specificity; suitable for a wide range of DHA-containing lipid classes. mdpi.com |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation of FAMEs with detection based on the ionization of analytes in a hydrogen-air flame. nih.gov | Derivatization to FAMEs is necessary. nih.gov | Flame Ionization Detector (FID) | Robust and cost-effective for quantifying total fatty acid profiles. mdpi.com |
High-Throughput Lipidomic Platforms for DHA and its Metabolites
The field of lipidomics, the large-scale study of lipids, has been revolutionized by the advent of high-throughput analytical platforms. These technologies allow for the simultaneous measurement of hundreds of lipid species, including DHA and its extensive network of metabolites, from a single sample. nih.gov This comprehensive analysis is critical for understanding the complex interplay of different lipid molecules in health and disease.
High-throughput lipidomic approaches typically employ advanced LC-MS/MS techniques, such as scheduled multiple reaction monitoring (sMRM), which allows for the targeted and sensitive quantification of a predefined list of lipid molecules. researchgate.netnih.gov These platforms are being used to identify novel DHA-derived signaling molecules and to map the metabolic fate of DHA in various cell types and tissues. The application of these high-throughput methods is generating vast datasets that are providing unprecedented insights into the systemic effects of DHA.
The following table provides an overview of the classes of DHA metabolites that can be analyzed using high-throughput lipidomic platforms:
| Metabolite Class | Precursor | Key Biosynthetic Enzymes | Biological Role |
| Resolvins (D-series) | Docosahexaenoic Acid | Lipoxygenases (LOX) | Pro-resolving, anti-inflammatory. caymanchem.com |
| Protectins | Docosahexaenoic Acid | Lipoxygenases (LOX) | Neuroprotective, anti-inflammatory. nih.gov |
| Maresins | Docosahexaenoic Acid | Lipoxygenases (LOX) | Pro-resolving, tissue regeneration. caymanchem.com |
| N-docosahexaenoylethanolamine (DHEA) | Docosahexaenoic Acid | N-acyltransferase | Endocannabinoid signaling. nih.gov |
Advanced Computational Modeling of DHA Metabolic Networks
The complexity of DHA metabolism, with its numerous interconnected pathways and regulatory feedback loops, presents a significant challenge to traditional research methods. Advanced computational modeling has emerged as a powerful tool to simulate and analyze these intricate metabolic networks. nih.gov By integrating experimental data from quantitative analyses, these models can predict metabolic fluxes and identify key control points within the DHA metabolic network. nih.gov
Kinetic and stoichiometric models are being developed to understand how different dietary and genetic factors influence the production and distribution of DHA and its metabolites. ktu.eduresearchgate.net For instance, these models can be used to predict the optimal conditions for microbial DHA production or to simulate the impact of enzyme deficiencies on DHA levels in specific tissues. nih.gov This in-silico approach not only enhances our understanding of DHA metabolism but also provides a platform for hypothesis testing and the design of future experimental studies.
Elucidating Unexplored Biochemical Pathways and Regulatory Mechanisms of DHA
While the primary pathways of DHA synthesis and metabolism are relatively well-understood, there are still many unexplored aspects of its biochemistry. researchgate.net Functional metabolomics studies are leading to the discovery of novel bioactive products derived from DHA, expanding our knowledge of its diverse physiological roles. nih.govharvard.edu For example, recent research has identified new oxygenated metabolites of DHA that exhibit potent anti-inflammatory and organ-protective properties. nih.gov
Furthermore, the regulatory mechanisms that control DHA homeostasis are an active area of investigation. This includes understanding how the expression and activity of enzymes involved in DHA metabolism are regulated at the genetic and post-translational levels. The role of DHA in modulating gene expression through its effects on transcription factors and epigenetic modifications is also a key area of future research. researchgate.net
Applications of Quantitative DHA Analysis in Precision Research Models
The ability to accurately quantify DHA is crucial for its application in precision research models, which aim to tailor interventions to the specific characteristics of an individual or a preclinical model. In the context of precision medicine, quantitative analysis of DHA levels can help to identify individuals who may benefit most from DHA supplementation and to monitor their response to treatment. mediworldme.comresearchgate.net
Moreover, in preclinical research, the precise measurement of DHA in animal models of disease is essential for elucidating its mechanisms of action. For example, quantitative proteomics in combination with DHA treatment in cellular models can reveal novel neuroprotective pathways. nih.gov Genetic research has also identified variants in genes related to one-carbon metabolism that can affect DHA status, highlighting the importance of a personalized approach to understanding DHA requirements. nih.gov The integration of quantitative DHA analysis with other "omic" technologies, such as genomics and proteomics, is paving the way for a more comprehensive and individualized understanding of the role of DHA in health and disease. mediworldme.com
Q & A
Q. How is the purity of Docosahexaenoic Acid (DHA) Quant-PAK assessed in experimental workflows?
Methodological Answer: Purity assessment typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis detection. For stable isotope-labeled variants (e.g., DHA-d5), isotopic enrichment is quantified using mass spectral fragmentation patterns. Key parameters include retention time alignment with reference standards and absence of interfering peaks in chromatograms .
| Parameter | Specification (DHA-d5) | Source Evidence |
|---|---|---|
| CAS Registry No. | 1197205-71-2 | |
| Molecular Formula | C22H27D5O2 | |
| Synonyms | Cervonic Acid-d5, FA 22:6-d5 |
Q. What methodological precautions ensure stability of DHA Quant-PAK during long-term storage?
Methodological Answer: Stability is maintained by storing DHA Quant-PAK in inert atmospheres (argon or nitrogen) at −80°C to prevent oxidation. Regular stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) monitors peroxidation using thiobarbituric acid reactive substances (TBARS) assays. Antioxidants like butylated hydroxytoluene (BHT) are often added to lipid matrices .
Q. How do researchers validate cross-platform consistency in DHA quantification?
Methodological Answer: Cross-validation involves parallel analysis using GC-MS, LC-MS/MS, and nuclear magnetic resonance (NMR). For example, GC-MS quantifies methyl ester derivatives, while LC-MS/MS directly measures free DHA. Discrepancies >10% require re-evaluation of derivatization efficiency or ion suppression effects in MS workflows .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions in DHA bioavailability data across cell culture models?
Methodological Answer: Contradictions often arise from differences in lipid uptake mechanisms (e.g., passive diffusion vs. protein-mediated transport). A mixed-methods approach combines:
- Quantitative : Dose-response curves in multiple cell lines (e.g., Caco-2 vs. HepG2) under standardized media conditions.
- Qualitative : Transcriptomic analysis of fatty acid transporters (e.g., FATP4, CD36) to contextualize uptake variability .
Theoretical frameworks such as the "membrane lipidome remodeling hypothesis" guide hypothesis testing .
Q. How can researchers address batch-to-batch variability in deuterated DHA Quant-PAK for isotopic tracing studies?
Methodological Answer: Variability is minimized by:
- Synthetic Control : Ensuring ≥98% deuteration via ²H-NMR validation.
- Interbatch Calibration : Spiking unlabeled DHA as an internal standard across batches.
- Statistical Adjustment : Using linear mixed-effects models to account for batch effects in longitudinal datasets .
Q. What integrative methodologies reconcile discrepancies between in vitro and in vivo DHA pharmacokinetic profiles?
Methodological Answer: Discrepancies are addressed through physiologically based pharmacokinetic (PBPK) modeling, which integrates:
- In Vitro Data : Hepatic microsomal stability assays.
- In Vivo Data : Plasma concentration-time curves from animal models. Sensitivity analysis identifies critical parameters (e.g., enterocyte efflux rates) requiring experimental refinement .
Methodological Challenges in Data Interpretation
Q. How should researchers statistically handle non-linear dose-response relationships in DHA intervention studies?
Methodological Answer: Non-linearities are modeled using sigmoidal Emax models or piecewise regression. For example:
Effect = E_{max} \times \frac{[DHA]^n}{EC_{50}^n + [DHA]^n}
where n represents the Hill coefficient. Bootstrapping validates confidence intervals for EC50 estimates .
Q. What frameworks guide the integration of DHA Quant-PAK data with lipidomic or genomic datasets?
Methodological Answer: Systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), link DHA levels to gene modules enriched in inflammation or neuroprotection pathways. Multi-omics integration requires normalization to mol% of total lipids to account for compositional data constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
